molecular formula C14H18N4OS B2710651 (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2035005-14-0

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2710651
CAS No.: 2035005-14-0
M. Wt: 290.39
InChI Key: YOIJRGZDVMQFBN-AATRIKPKSA-N
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Description

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a triazole ring, a thiophene ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Triazole to the Butan-2-yl Group: This step involves the alkylation of the triazole ring with a suitable butan-2-yl halide.

    Synthesis of the Acrylamide Moiety: The acrylamide group can be introduced through a reaction between an acrylamide precursor and the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the acrylamide moiety can participate in covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11(2)13(10-18-15-7-8-16-18)17-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,17,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIJRGZDVMQFBN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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